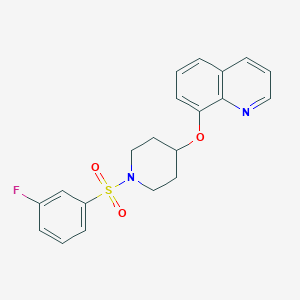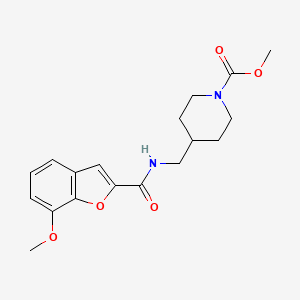
8-((1-((3-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperidine derivatives, which are important synthetic fragments for designing drugs, has been widely studied . Protodeboronation of alkyl boronic esters, a key step in the synthesis of such compounds, has been reported to be catalyzed using a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular structure of “8-((1-((3-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)quinoline” consists of a quinoline group attached to a piperidin-4-yl group via an oxygen atom. The piperidin-4-yl group is further substituted with a 3-fluorophenylsulfonyl group.Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives are diverse and include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . Protodeboronation of alkyl boronic esters is a key reaction in the synthesis of these compounds .Applications De Recherche Scientifique
Antibacterial Activity
- Tetracyclic Quinolone Antibacterials : Research has demonstrated the synthesis of tetracyclic quinolone antibacterials with significant activity against both Gram-positive and Gram-negative bacteria. These compounds, like the one , have shown potent in vivo antibacterial activity without causing convulsions in animal models (Taguchi et al., 1992).
- Photochemistry in Aqueous Solutions : Studies on related quinolone compounds have explored their photochemical reactions in water, revealing insights into their stability and transformations under various conditions, which can be crucial for their effectiveness as antibacterials (Mella et al., 2001).
- Carbon Isosteres of Quinolone Antibacterials : Investigations into the antibacterial activity and DNA-gyrase inhibition of quinolone and naphthyridinecarboxylic acids have shown the potential of compounds with structures similar to the one . These compounds have displayed high antibacterial activity both in vitro and in vivo (Laborde et al., 1993).
Chemical Synthesis and Modifications
- Synthesis of Quinolinyl Derivatives : The synthesis of various derivatives of quinolinyl compounds, such as the one , has been directed by their use in creating biologically active compounds like bactericides and fungicides. The biological and pesticidal activity of these derivatives has been a key area of interest (Hafez et al., 1994).
- Quinolinium Fluorochromate as an Oxidant : The development of quinolinium fluorochromate (QFC) as an improved oxidant for organic substrates has been studied. QFC's properties, such as stability and solubility in organic solvents, make it a valuable tool in organic chemistry (Chaudhuri et al., 1994).
Antitumor and Anticancer Properties
- Antiproliferative Evaluation of Indenoquinoline Derivatives : Certain derivatives of indenoquinoline, which are structurally related to the compound , have been synthesized and evaluated for their antiproliferative, DNA binding affinity, and topoisomerase inhibitory activities. These studies highlight the potential of such compounds in cancer treatment (Tseng et al., 2010).
- 4-Aminoquinoline Derivatives as Anticancer Agents : Research has focused on the design and synthesis of 4-aminoquinoline derivatives, aiming to enhance their anticancer activities. These studies are important for understanding how modifications in the quinoline structure can impact its efficacy against cancer (Solomon et al., 2019).
Propriétés
IUPAC Name |
8-[1-(3-fluorophenyl)sulfonylpiperidin-4-yl]oxyquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3S/c21-16-6-2-7-18(14-16)27(24,25)23-12-9-17(10-13-23)26-19-8-1-4-15-5-3-11-22-20(15)19/h1-8,11,14,17H,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSAQCZABHOMAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)C4=CC=CC(=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-((1-((3-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,6-Dimethyl-2-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2464340.png)


![N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide](/img/structure/B2464345.png)
![8-[2-(3-Cyclopropylphenyl)acetyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2464347.png)
![Methyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[[4-(dimethylsulfamoyl)benzoyl]amino]-4-methylthiophene-3-carboxylate](/img/structure/B2464348.png)


![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2464353.png)
![1-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2464355.png)
![methyl 2-[(chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2464356.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2464358.png)